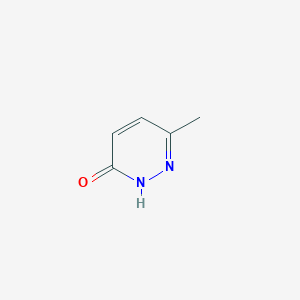

6-Methylpyridazin-3(2H)-one

説明

Significance of Pyridazinone Scaffolds in Medicinal Chemistry and Agrochemicals

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rmit.edu.vnmdpi.comresearchgate.net This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects. scispace.comscholarsresearchlibrary.com Pyridazinone derivatives have demonstrated a broad spectrum of activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. rmit.edu.vnscispace.comscholarsresearchlibrary.com

In the realm of agrochemicals, pyridazinone-based compounds have also shown considerable utility. scholarsresearchlibrary.com They have been investigated for their potential as herbicides and insecticides, highlighting the versatility of this chemical scaffold beyond pharmaceutical applications. scispace.comscholarsresearchlibrary.com The ability to easily functionalize the pyridazinone ring allows for the synthesis of a vast library of derivatives with tailored biological activities for both medicinal and agricultural purposes. scholarsresearchlibrary.com

Overview of Pyridazin-3(2H)-one Derivatives and their Diverse Applications

The core structure of pyridazin-3(2H)-one has been extensively modified to generate a multitude of derivatives with a wide range of applications. scispace.comtandfonline.comnih.gov These derivatives are synthesized by introducing various substituents at different positions of the pyridazinone ring, which in turn modulates their biological and chemical properties. ontosight.ai

Table 1: Diverse Applications of Pyridazin-3(2H)-one Derivatives

| Application Area | Specific Activities and Targets |

| Medicinal Chemistry | Cardiovascular agents (vasodilators, cardiotonic agents), anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, anti-tubercular, anti-HIV, PDE4 inhibitors. scispace.comscholarsresearchlibrary.comtandfonline.comnih.govscielo.br |

| Agrochemicals | Herbicides, insecticides, acaricides. scispace.comscholarsresearchlibrary.com |

For instance, certain pyridazinone derivatives act as potent vasodilators, making them valuable in the treatment of cardiovascular diseases like hypertension. tandfonline.comnih.gov Others have been developed as anticancer agents that target specific enzymes and pathways involved in tumor growth. tandfonline.comnih.gov The anti-inflammatory potential of these compounds has also been a significant area of research, with some derivatives showing promise as inhibitors of enzymes like phosphodiesterase 4 (PDE4). nih.govnih.gov

Tautomerism in Pyridazin-3(2H)-one Systems

A key chemical feature of pyridazin-3(2H)-one and its derivatives is the phenomenon of tautomerism. mdpi.com Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton.

In pyridazin-3(2H)-one systems, the most relevant form of tautomerism is keto-enol tautomerism. mdpi.com This involves an equilibrium between the keto form (pyridazin-3(2H)-one) and the enol form (3-hydroxypyridazine). mdpi.com

The stability of these tautomers is influenced by several factors, including the solvent, temperature, and the presence of other functional groups on the ring. frontiersin.org Generally, the keto form of pyridazin-3(2H)-one is the more stable and predominant tautomer. mdpi.comekb.eg This stability can be attributed to the greater bond energy of the C=O double bond compared to the C=C double bond in the enol form. However, in certain chemical environments or with specific substitution patterns, the equilibrium can shift to favor the enol tautomer. core.ac.uknih.gov The ability to exist in different tautomeric forms can significantly impact the biological activity of these compounds, as each tautomer may exhibit different binding affinities for biological targets. frontiersin.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWIXLPWMGHDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158036 | |

| Record name | 6-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13327-27-0 | |

| Record name | 6-Methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013327270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3(2H)-pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3(2H)-pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpyridazin 3 2h One and Its Derivatives

Direct Ring Synthesis Approaches

The direct formation of the pyridazinone ring system is most commonly achieved through the cyclocondensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Variations of this approach allow for the synthesis of the parent ring and its substituted analogues.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyridazinones, typically involving the reaction of a γ-keto acid or a related precursor with hydrazine hydrate (B1144303). This process forms the heterocyclic ring in a single, efficient step.

A prominent method for synthesizing specific derivatives, namely 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one, involves a two-step process. The first step is the condensation of various benzofuran (B130515) aldehydes with levulinic acid, often catalyzed by hydrochloric acid, to produce an intermediate, 3-(benzofuran-2-ylmethylene)-4-oxopentanoic acid. researchgate.net This intermediate is then cyclized by heating with hydrazine hydrate in a suitable solvent like ethanol (B145695). researchgate.netresearchgate.netscience.gov This reaction sequence yields the target pyridazinone derivatives, which incorporate a benzofuran moiety. researchgate.net The general pathway has been successfully applied to produce a variety of compounds with substitutions on the benzofuran ring. researchgate.net

Table 1: Synthesis of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one Derivatives

| Step | Reactants | Reagents/Conditions | Product | Reference(s) |

| 1 | Levulinic acid, Benzofuran aldehydes | Hydrochloric acid, Acetic acid, 24h | 3-(benzo[b]furan-2-ylmethylene)-4-oxopentanoic acid | researchgate.net |

| 2 | 3-(benzofuran-2-ylmethylene)-4-oxopentanoic acid | Hydrazine hydrate, Ethanol, Reflux | 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives | researchgate.netresearchgate.net |

The reaction between levulinic acid (4-oxopentanoic acid) and hydrazine hydrate is a direct and fundamental route to the 6-methylpyridazinone core. This reaction can form 6-methyl-4,5-dihydropyridazin-3(2H)-one, which can then be dehydrogenated to yield 6-methylpyridazin-3(2H)-one. rsc.orgmdpi.comgoogle.com

A particularly efficient version of this synthesis has been described as a "click reaction". rsc.orgmdpi.com This method involves reacting levulinic acid and hydrazine hydrate in water at room temperature without a catalyst. The reaction is reported to be complete within minutes and provides a quantitative yield of 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP), highlighting its efficiency and adherence to green chemistry principles. rsc.orgmdpi.com

Alternative procedures involve heating levulinic acid or its ester, ethyl levulinate, with hydrazine hydrate in a solvent such as ethanol under reflux for several hours. google.comuio.no This method also produces the dihydro pyridazinone intermediate, which is a versatile precursor for further functionalization or dehydrogenation to the aromatic pyridazinone. uio.no

Table 2: Synthesis Conditions for this compound Precursors from Levulinic Acid

| Reactants | Conditions | Product | Key Feature | Reference(s) |

| Levulinic acid, Hydrazine hydrate | Water, Room temperature, Catalyst-free | 4,5-dihydro-6-methylpyridazin-3(2H)-one | "Click reaction", Quantitative yield | rsc.orgmdpi.com |

| Levulinic acid, Hydrazine hydrate | Ethanol, Reflux at 120°C, 2h | 6-Methyl-4,5-dihydropyridazine-3(2H)-one | Standard laboratory procedure | uio.no |

| Ethyl levulinate, Hydrazine hydrate | Catalyst, Followed by dehydrogenation | 6-methyl-3(2H)-pyridazinone | Use of ester derivative | google.com |

Nucleophilic Substitution Reactions in Pyridazinone Synthesis

While often used for derivatization, nucleophilic substitution can also be a key strategy in building complex pyridazinone systems from highly functionalized precursors. This approach typically starts with a polyhalogenated pyridazinone, such as 4,5,6-trifluoropyridazin-3(2H)-one, which acts as a scaffold. nih.govresearchgate.net

By performing sequential nucleophilic aromatic substitution reactions, various substituents can be introduced regioselectively. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles like primary and secondary amines preferentially substitutes the fluorine at the 4-position. nih.govresearchgate.net The resulting 4-amino-5,6-difluoropyridazinone can then undergo a second substitution reaction at the 5- or 6-position, allowing for the controlled synthesis of polysubstituted pyridazinones. nih.gov The regioselectivity can be influenced by the nature of the nucleophile and the existing substituents on the pyridazinone ring. nih.govsioc-journal.cn This methodology provides access to a wide range of polyfunctional pyridazinone derivatives that would be difficult to synthesize through other means. researchgate.net

Domino Hydrohydrazination and Condensation Reactions

A novel and efficient one-pot method for synthesizing pyridazinone derivatives is based on a domino hydrohydrazination and condensation sequence. rsc.orgscispace.comresearchgate.net This approach involves the reaction of an unsaturated carboxylic acid, such as 4-pentynoic acid, with a hydrazine, like phenylhydrazine (B124118), in the presence of a catalyst. scispace.comresearchgate.net

Zinc chloride (ZnCl₂) has been identified as an effective catalyst for this transformation. rsc.orgsmolecule.com The reaction proceeds by the initial zinc-catalyzed hydrohydrazination of the alkyne, followed by an intramolecular condensation to form the pyridazinone ring. rsc.org This method is advantageous as it is a one-pot process that often proceeds in moderate to good yields without the need for special handling or inert atmospheres. scispace.comuni-rostock.de For example, reacting 4-pentynoic acid with phenylhydrazine using zinc chloride as a catalyst yields 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. scispace.comsmolecule.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be subjected to a variety of chemical transformations to introduce different functional groups at various positions on the ring. These derivatization strategies are crucial for modulating the biological activity and physicochemical properties of the parent compound.

A common strategy involves the chlorination of the pyridazinone ring. For instance, reacting a pyridazinone derivative with phosphorus oxychloride (POCl₃) can convert the C=O group into a chloro substituent, yielding a chloropyridazine. nih.gov This chlorinated intermediate is highly reactive and serves as a key building block for introducing further diversity through nucleophilic substitution reactions with amines, hydrazones, and other nucleophiles. nih.gov

The nitrogen atom at the 2-position (N-2) of the pyridazinone ring is another common site for functionalization. N-alkylation or N-arylation can be achieved under various conditions. For example, esters can be introduced by reacting the pyridazinone with ethyl bromoacetate (B1195939) in the presence of a base. mdpi.com Copper-catalyzed C-N coupling reactions have also been employed to attach aryl groups to the N-2 position, as demonstrated by the coupling of this compound with 4-iodo-2-phenyl-1,3-oxazole. nih.gov

Furthermore, the carbon at the 6-position can be functionalized. The synthesis of 6-bromo-2-methylpyridazin-3(2H)-one is achieved through the bromination of 2-methylpyridazin-3(2H)-one. This bromo-derivative is a valuable intermediate for cross-coupling reactions like Suzuki or Buchwald-Hartwig, enabling the introduction of various aryl or alkyl groups at this position.

Condensation reactions can also be used for derivatization. The active methylene (B1212753) group at the 4-position can react with aromatic aldehydes in the presence of a base to form 4-substituted benzyl (B1604629) or arylidene derivatives. mdpi.com

Alkylation and Halogenation

Alkylation and halogenation are fundamental methods for functionalizing the pyridazinone ring, providing essential precursors for further derivatization.

Alkylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated. For instance, the methylation of 6-bromopyridazinone derivatives is effectively achieved using methyl iodide with a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction may be facilitated by a phase-transfer catalyst like tetra-n-butylammonium bromide.

Halogenation: The introduction of halogen atoms, particularly bromine, onto the pyridazinone scaffold is a critical step for subsequent cross-coupling reactions. The synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one involves the regioselective bromination of 2-methylpyridazin-3(2H)-one. This process requires controlled conditions to ensure the bromine atom is introduced at the desired position. Similarly, zincation followed by halogenation can be employed to introduce a halogen at the 6-position of the pyridazinone ring. google.com

Mannich Reactions for N-substituted Pyridazinones

The Mannich reaction is a classic and highly effective three-component condensation used to introduce an aminomethyl group onto the N-2 position of the pyridazinone ring. nih.gov This reaction typically involves the pyridazinone substrate, formaldehyde (B43269), and a primary or secondary amine. researchgate.net

This method has been extensively used to synthesize a variety of N-substituted pyridazinones. researchgate.net For example, reacting 6-aryl-4,5-dihydropyridazin-3(2H)-one with formaldehyde and a secondary cyclic amine like imidazole (B134444) or 1,2,4-triazole (B32235) produces N-Mannich bases in good yields. researchgate.netscielo.brscielo.br The reaction generally proceeds by stirring the components in ethanol, sometimes overnight at room temperature, followed by refluxing for several hours to ensure completion. scielo.brscielo.br The versatility of the Mannich reaction allows for the incorporation of diverse amine moieties, leading to libraries of compounds with varied structural features. nih.govmdpi.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, and it has been successfully applied to pyridazinone derivatives. researchgate.netlibretexts.orgrsc.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide, making it invaluable for synthesizing aryl- or heteroaryl-substituted pyridazinones from their halogenated precursors. preprints.orgresearchgate.net

A general procedure involves reacting a brominated pyridazinone with an appropriate arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate or potassium phosphate. mdpi.comnih.gov The reaction is often carried out in a solvent mixture, such as DME/ethanol/water, at elevated temperatures. nih.gov

The Suzuki-Miyaura reaction has been specifically investigated for the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with organoboronates, including ferroceneboronic acid and phenylboronic acid. mdpi.com These reactions were studied using various palladium-based catalytic systems. mdpi.com

When 4,5-dibromo-2-methylpyridazin-3(2H)-one was reacted with phenylboronic acid using a PdCl₂(PPh₃)₂ catalyst and Na₂CO₃ as a base, the disubstituted product, 2-methyl-4,5-diphenylpyridazin-3(2H)-one, was formed. mdpi.com In contrast, the reaction with ferrocenylboronic acid under similar conditions yielded a more complex mixture of products. mdpi.comresearchgate.net Alongside the expected 4,5-diferrocenyl-2-methylpyridazin-3(2H)-one, significant amounts of the isomeric mono-substituted products, 4-ferrocenyl- and 5-ferrocenyl-2-methylpyridazin-3(2H)-one, were also isolated. mdpi.com

The table below summarizes the conditions and product distribution for these Suzuki-Miyaura reactions.

| Boronic Acid | Catalyst | Base | Solvent | Products |

| Phenylboronic Acid (5) | PdCl₂(PPh₃)₂ | Na₂CO₃ | DME-H₂O | 2-methyl-4,5-diphenylpyridazin-3(2H)-one (6) |

| Ferroceneboronic Acid (1) | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DMF-H₂O | 4,5-diferroceno-2-methylpyridazin-3(2H)-one (7), 4-ferrocenyl-2-methylpyridazin-3(2H)-one (8), 5-ferrocenyl-2-methylpyridazin-3(2H)-one (9) |

Data sourced from a study on Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com

A notable feature of the Suzuki-Miyaura coupling on dihalogenated pyridazinones is the occurrence of hydrodebromination, a side reaction where a bromine atom is replaced by a hydrogen atom. mdpi.com This process was particularly evident in the reactions involving ferroceneboronic acid, leading to the formation of mono-ferrocenylated products. mdpi.comresearchgate.net

DFT modeling studies suggest that the reaction proceeds through the formation of carbopalladated intermediates. mdpi.com The initial oxidative addition of the palladium catalyst can occur at either the C4-Br or C5-Br bond. mdpi.com The regioselectivity of subsequent steps, including transmetalation and reductive elimination, as well as the competing hydrodebromination, is influenced by the nature of the boronic acid and the reaction conditions. mdpi.com The ferrocenyl group itself appears to play a role in mediating the hydrodehalogenation process, with DMF acting as a hydrogen transfer agent, a finding supported by deuterium (B1214612) labeling experiments. mdpi.comresearchgate.net The preferential formation of the 5-substituted isomer over the 4-substituted one aligns with previous studies on nucleophilic functionalizations of 4,5-dibromopyridazinones. mdpi.com

Synthesis of Specific this compound Derivatives

The synthetic methodologies described above are employed to create specific pyridazinone derivatives with potential biological activities.

6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydropyridazin-3-one Derivatives

A series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their pharmacological potential. researchgate.netscielo.br The synthesis follows a multi-step sequence.

The process begins with the Friedel-Crafts acylation of a substituted aromatic compound with succinic anhydride (B1165640), yielding a substituted 4-oxo-butyric acid. scielo.brscielo.br These acid intermediates are then cyclized by reacting with hydrazine hydrate to form the core 6-aryl-4,5-dihydropyridazin-3(2H)-one structure. scielo.brscielo.br

The final step is a Mannich reaction. The 6-aryl-pyridazinone is treated with formaldehyde and a secondary cyclic amine, either imidazole or 1,2,4-triazole, in ethanol. scielo.br The mixture is typically refluxed for 8-12 hours to yield the final N-substituted products. scielo.brscielo.br The resulting solid is then purified by crystallization. scielo.br

The table below details some of the synthesized compounds from this series.

| Compound | Ar (Aryl group) | Heterocycle | Yield (%) | M.P. (°C) |

| 3a | p-tolyl | Imidazole | 50 | 140-142 |

| 3f | p-tolyl | 1,2,4-Triazole | 52 | 138-140 |

| 3e | Biphenyl | Imidazole | 55 | 240-243 |

| 3j | Biphenyl | 1,2,4-Triazole | 50 | 140-142 |

Data sourced from the synthesis and evaluation of 6-aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro(2H)pyridazin-3-one derivatives. scielo.brscielo.br

5-(Benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one Derivatives

A series of novel 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives have been synthesized, primarily for evaluation of their anti-inflammatory and antidepressant activities. The general synthetic route involves a two-step process.

The initial step is the condensation reaction of levulinic acid with various substituted benzofuran-2-carbaldehydes. This reaction, typically carried out in the presence of hydrochloric acid, yields the corresponding 3-(benzo[b]furan-2-ylmethylene)-4-oxopentanoic acids.

The subsequent and final step involves the cyclization of these intermediate oxopentanoic acids with hydrazine hydrate. The reaction is generally performed in ethanol under reflux conditions to afford the desired 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives. smolecule.comacs.orgmdpi.com The structures of the synthesized compounds are often elucidated and confirmed using elemental analysis, as well as spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR. acs.org

Table 1: Synthesis of 5-(Benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one Derivatives

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product |

| Levulinic acid | Substituted benzofuran-2-carbaldehyde | HCl, Acetic acid | 3-(Benzo[b]furan-2-ylmethylene)-4-oxopentanoic acid |

| 3-(Benzo[b]furan-2-ylmethylene)-4-oxopentanoic acid | Hydrazine hydrate | Ethanol, Reflux | 5-(Benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one |

4-(Furan-2-ylmethyl)-6-methylpyridazin-3(2H)-ones

A series of new 4-(furan-2-ylmethyl)-6-methylpyridazin-3(2H)-ones has been synthesized and evaluated for their antimycobacterial and antifungal activities. The synthetic pathway commences with the reaction of this compound, which is dissolved in a 5% potassium hydroxide (B78521) solution in ethanol. This solution is then treated with furfural (B47365) and refluxed for four hours. evitachem.com

Upon completion, the reaction mixture is concentrated, and the resulting solution is poured into ice water and acidified with 2M HCl to a pH of 2. The precipitated solid, 4-(2-furylmethyl)-6-methylpyridazin-3(2H)-one, is then crystallized from ethyl acetate. evitachem.com This intermediate can be further modified by reacting it with various aryl amines or N-arylpiperazines in acetone (B3395972) to yield a range of N-substituted derivatives. evitachem.comCurrent time information in Bangalore, IN. The structures of these final compounds are confirmed through elemental analysis and spectroscopic methods, including IR, mass spectrometry, ¹H-NMR, and ¹³C-NMR. evitachem.comCurrent time information in Bangalore, IN.

8-(3-(trifluoromethyl)phenyl)-6-methyl-smolecule.comacs.orgresearchgate.nettriazolo[4,3-b]pyridazin-3(2H)-one Derivatives

The synthesis of derivatives of 8-(3-(trifluoromethyl)phenyl)-6-methyl- smolecule.comacs.orgresearchgate.nettriazolo[4,3-b]pyridazine often proceeds through a key intermediate, 3-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazine. This intermediate serves as a versatile precursor for the introduction of various functionalities at the 3-position of the pyridazine (B1198779) ring. acs.org

A general method for the formation of the triazolo[4,3-b]pyridazine ring system involves the cyclization of a 3-hydrazinopyridazine derivative. For instance, the reaction of 3-hydrazino-6-[3-(trifluoromethyl)phenyl]pyridazine with trifluoroacetic anhydride in pyridine (B92270) under reflux conditions leads to the formation of the corresponding 3-(trifluoromethyl)- smolecule.comacs.orgresearchgate.nettriazolo[4,3-b]pyridazine. nih.gov This suggests that a similar strategy, starting with the appropriately substituted 3-hydrazinopyridazine, can be employed to construct the target 8-(3-(trifluoromethyl)phenyl)-6-methyl- smolecule.comacs.orgresearchgate.nettriazolo[4,3-b]pyridazin-3(2H)-one derivatives. The initial 3-hydrazinopyridazine can be prepared from the corresponding 3-chloropyridazine (B74176) by reaction with hydrazine.

4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one

The synthesis of 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one and its analogs has been developed as potential PDE4 inhibitors for the treatment of inflammatory diseases. rsc.orgjocpr.com The synthetic approach involves a regioselective Michael-type addition of a 5-substituted indole (B1671886) to an ethyl 4-oxopent-2-enoate derivative. This reaction yields the corresponding ethyl 2-(indol-3-yl)-4-oxopentanoate intermediates. jocpr.comchemicalbook.com

Subsequent condensation of these keto-ester intermediates with hydrazine derivatives, such as hydrazine hydrate or methylhydrazine, leads to the formation of the 4,5-dihydropyridazinone ring. jocpr.com The final step is the aromatization of the dihydropyridazinone ring to the pyridazinone. This can be achieved using oxidizing agents like manganese dioxide (MnO₂) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide, or with copper(II) chloride in acetonitrile. jocpr.comchemicalbook.com

Table 2: Synthesis of 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | 5-Methoxyindole, Ethyl 4-oxopent-2-enoate | Michael Addition | Ethyl 2-(5-methoxy-1H-indol-3-yl)-4-oxopentanoate |

| 2 | Ethyl 2-(5-methoxy-1H-indol-3-yl)-4-oxopentanoate | Hydrazine hydrate | 4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one |

| 3 | 4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one | MnO₂ or CuCl₂ | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one |

4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one

Derivatives of 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one have been synthesized and characterized. For example, 4-(3-methoxybenzyl)-5,6-dimethylpyridazin-3(2H)-one was prepared with a 58% yield and a melting point of 185-186 °C. chemicalbook.com The synthesis of these compounds generally involves the reaction of a suitably substituted β-keto acid or its equivalent with a hydrazine derivative. Further modifications can be made to the pyridazinone ring, such as alkylation at the N-2 position. For instance, N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3,4-dimethyl-6-oxopyridazin-1(6H)-yl]acetamide was synthesized with a 48% yield and a melting point of 123-124 °C. chemicalbook.com

(E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one

The synthesis of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one has been achieved through a Knoevenagel condensation. prepchem.comjocpr.com This reaction involves the condensation of benzaldehyde (B42025) with (E)-6-(4-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one in ethanol, with sodium methanoate used as a catalyst. The reaction mixture is stirred overnight at room temperature. prepchem.com The structure of the resulting product has been confirmed by various spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, UV-vis, and ESI-MS, as well as by single-crystal X-ray diffraction. prepchem.comjocpr.comscribd.com

5-Benzyl-6-methylpyridazin-3(2H)-one Derivatives

A series of 5-benzyl-6-methylpyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antifungal and antioxidant properties. prepchem.com The general synthetic procedure involves a two-step process. The first step is the aldol (B89426) condensation of a substituted benzaldehyde with levulinic acid in the presence of hydrochloric acid in acetic acid. This reaction yields the corresponding 3-benzylidene levulinic acids. prepchem.com

In the second step, these intermediate acids are refluxed with hydrazine hydrate in ethanol for two hours. The resulting precipitate of the 5-benzyl-6-methylpyridazin-3(2H)-one derivative is then filtered and recrystallized from ethanol. prepchem.com The synthesized compounds are typically characterized by their physical and spectral data. prepchem.com

Table 3: General Synthesis of 5-Benzyl-6-methylpyridazin-3(2H)-one Derivatives

| Step | Starting Materials | Reagents and Conditions | Product |

| 1 | Substituted benzaldehyde, Levulinic acid | HCl, Acetic acid | Substituted 3-benzylidene levulinic acid |

| 2 | Substituted 3-benzylidene levulinic acid, Hydrazine hydrate | Ethanol, Reflux | 5-Benzyl-6-methylpyridazin-3(2H)-one derivative |

6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one

The synthesis of 6-methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one and its derivatives has been approached through several synthetic routes, primarily focusing on the formation of the pyridazinone ring from acyclic precursors.

One prominent method involves the reaction of a β-keto ester with a hydrazine derivative. nih.gov Specifically, the synthesis of 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one was achieved by reacting ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate with 4-methylphenylhydrazine. nih.gov This reaction was carried out in glacial acetic acid at room temperature for 2 hours, resulting in the formation of the desired pyridazinone derivative, which was then isolated as a precipitate and recrystallized from ethanol. nih.gov

Derivatives of 6-methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one have also been synthesized. For instance, a series of 2-substituted derivatives were prepared, and their structures were confirmed using ¹H NMR and elemental analysis. researchgate.net The synthesis of these derivatives often involves the reaction of the parent pyridazinone with various reagents to introduce substituents at the N-2 position. sciengine.com

The following table summarizes a synthetic method for a derivative of 6-methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one:

Table 1: Synthesis of 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Product |

|---|---|---|---|---|---|

| Ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate | 4-Methylphenylhydrazine | Glacial Acetic Acid | 2 hours | Room Temperature | 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one |

Further research has explored the synthesis of various analogs by modifying the substituents on the pyridazinone ring, leading to a diverse library of compounds for biological evaluation. sciengine.com These synthetic efforts highlight the versatility of the pyridazinone scaffold for chemical modification.

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 6-Methylpyridazin-3(2H)-one reveals several characteristic absorption bands that confirm its key structural features. The spectrum is marked by a strong absorption band in the region of 1670–1640 cm⁻¹, which is indicative of the C=O stretching vibration of the cyclic amide (lactam) group. Another significant absorption is the N-H stretching vibration, typically observed as a broad band in the 3350–3050 cm⁻¹ range, confirming the presence of the secondary amine within the pyridazinone ring.

Stretching vibrations corresponding to the C=C double bond within the heterocyclic ring are found in the 1630–1575 cm⁻¹ region. The spectrum also displays bands for C-H stretching vibrations; absorptions above 3000 cm⁻¹ are attributed to the sp²-hybridized C-H bonds of the ring, while those just below 3000 cm⁻¹ correspond to the sp³-hybridized C-H bonds of the methyl group.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350–3050 | N-H Stretch | Amide (Lactam) |

| 3100–3000 | C-H Stretch | sp² C-H (Olefinic) |

| 3000–2850 | C-H Stretch | sp³ C-H (Methyl) |

| 1670–1640 | C=O Stretch | Amide (Lactam) |

| 1630–1575 | C=C Stretch | Olefinic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, a complete assignment of the protons and carbons in this compound can be achieved.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. The methyl group (CH₃) protons typically appear as a singlet in the upfield region, around δ 2.2 ppm. The two vinyl protons on the pyridazinone ring, H4 and H5, appear as two distinct doublets due to their coupling to each other. The proton at the C5 position (H5) is generally found further downfield, around δ 7.2 ppm, while the proton at the C4 position (H4) appears near δ 6.8 ppm. The coupling constant between these two adjacent vinyl protons (³JH4,H5) is typically around 9.8 Hz. The amide proton (N-H) often appears as a broad singlet at a variable chemical shift, typically in the downfield region (δ 10-13 ppm), due to hydrogen bonding and exchange phenomena.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.2 | Singlet (s) | N/A |

| H4 | ~6.8 | Doublet (d) | ³J ≈ 9.8 |

| H5 | ~7.2 | Doublet (d) | ³J ≈ 9.8 |

| N-H | ~12.8 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C3) of the lactam is the most deshielded, appearing significantly downfield around δ 162.5 ppm. The carbon atom attached to the methyl group (C6) is also significantly downfield, at approximately δ 147.0 ppm. The two vinyl carbons, C4 and C5, resonate in the olefinic region, with C5 appearing at a higher chemical shift (~δ 135.0 ppm) than C4 (~δ 130.0 ppm). The methyl carbon (CH₃) is the most shielded, appearing in the upfield region of the spectrum at around δ 21.0 ppm. rsc.orgnih.gov

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | ~162.5 |

| C6 | ~147.0 |

| C5 | ~135.0 |

| C4 | ~130.0 |

| CH₃ | ~21.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The pyridazinone ring system contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. For the parent pyridazine (B1198779) ring, absorption maxima have been reported around 256 nm and 317 nm. The π → π* transition, being of higher energy, corresponds to the shorter wavelength absorption, while the lower energy n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, occurs at the longer wavelength. The presence of the methyl group (an auxochrome) and the carbonyl group on the this compound ring is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to the unsubstituted pyridazine.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 110, which corresponds to the molecular weight of the compound (C₅H₆N₂O). nih.gov

The fragmentation pattern provides further structural confirmation. A prominent fragment ion is often observed at m/z 53. This major fragment can be rationalized by a retro-Diels-Alder (RDA) type fragmentation, a common pathway for such heterocyclic systems, which would involve the cleavage of the ring to lose a stable neutral molecule.

| m/z | Assignment | Relative Abundance |

|---|---|---|

| 110 | [M]⁺ (Molecular Ion) | High |

| 53 | Fragment Ion | High (Often Base Peak) |

Elemental Analysis (C, H, N, S)

Elemental analysis provides the percentage composition of elements within a chemical compound. For this compound, with the molecular formula C₅H₆N₂O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (110.11 g/mol ) nih.gov. This analytical technique is fundamental in verifying the empirical formula of a synthesized compound.

The calculated elemental composition is as follows:

Carbon (C): 54.54%

Hydrogen (H): 5.49%

Nitrogen (N): 25.44%

Oxygen (O): 14.53%

While sulfur (S) is included in the general subsection heading for elemental analysis, it is not present in the molecular structure of this compound. Experimental data from synthesized batches of related pyridazinone derivatives consistently show elemental compositions that align closely with the calculated theoretical values, typically within a margin of ±0.4%, confirming the purity and identity of the compounds mdpi.com.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 54.54 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.49 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 25.44 |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.53 |

| Total | 110.116 | 100.00 |

X-ray Crystallography and Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. The crystal structure of this compound has been determined and its data is available in the Crystallography Open Database (COD) under the deposition number 2005448 nih.gov. This analysis provides definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SXRD)

Single Crystal X-ray Diffraction (SXRD) analysis of this compound reveals its crystallographic parameters. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

The compound crystallizes in the monoclinic space group P2₁/c. This space group indicates a specific set of symmetry operations that describe the arrangement of molecules within the unit cell. The detailed crystallographic data provides the foundation for a complete understanding of the solid-state structure.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₅H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | 90 |

| β (°) | Data not publicly available |

| γ (°) | 90 |

| Volume (ų) | Data not publicly available |

| Z | 4 |

Note: Specific unit cell dimensions (a, b, c, β) and volume are contained within the primary crystallographic reference but are not available in publicly accessible summary documents.

Molecular Geometry and Conformation

The SXRD data allows for the precise determination of the molecular geometry. The this compound molecule consists of a six-membered pyridazinone ring substituted with a methyl group. In the solid state, the pyridazinone ring is essentially planar.

Key bond lengths within the pyridazinone ring, such as the C=O, N-N, and C=C bonds, are consistent with those reported for other pyridazinone derivatives iucr.orgnih.gov. For example, in related structures, the C=O bond length is typically around 1.23-1.25 Å, and the N-N bond length is approximately 1.34-1.36 Å iucr.orgnih.gov. The planarity of the ring system is a common feature in many pyridazinone structures, although some substituted derivatives exhibit slight deviations, adopting screw-boat or other conformations depending on the steric and electronic effects of the substituents iucr.org.

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound is primarily dictated by hydrogen bonding. The pyridazinone moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen atom, C=O). This arrangement facilitates the formation of strong intermolecular interactions.

In the crystal lattice, molecules of this compound form centrosymmetric dimers through robust N—H⋯O hydrogen bonds iucr.orgnih.gov. This specific interaction, where the N-H group of one molecule donates a proton to the carbonyl oxygen of a neighboring, inversion-related molecule, creates a characteristic R²₂(8) ring motif. This type of supramolecular assembly is a recurring and stabilizing feature in the crystal structures of many pyridazinone and related heterocyclic compounds iucr.orgnih.govnih.gov. These dimers then act as building blocks, further packing into a stable three-dimensional crystalline architecture.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal rsc.orgcrystalexplorer.netscirp.org. By mapping properties onto a surface defined by the molecule's electron density, it provides a detailed picture of all close contacts. While a specific Hirshfeld analysis for the parent this compound is not publicly available, extensive studies on its derivatives offer significant insight into the expected interactions iucr.orgnih.goviucr.orgnih.gov.

H⋯H contacts: These are generally the most abundant, often accounting for 35-55% of the surface, reflecting the hydrogen-rich exterior of the molecules iucr.orgnih.gov.

C⋯H/H⋯C contacts: These van der Waals interactions also play a substantial role in crystal packing.

O⋯H/H⋯O contacts: These are particularly important as they visually represent the strong N—H⋯O hydrogen bonds that form the primary supramolecular synthons, appearing as distinct red regions on the d_norm map researchgate.net.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic spikes and patterns corresponding to specific close contacts like hydrogen bonds mdpi.comacs.org. This analysis confirms that hydrogen bonding and van der Waals forces are the primary drivers in the crystal packing of this class of compounds mdpi.com.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.net These calculations are used to determine optimized molecular geometry, analyze frontier molecular orbitals, map electrostatic potential, and predict spectroscopic data, offering a detailed view of the molecule's stability and reactivity. researchgate.netmdpi.com For pyridazinone derivatives, DFT methods, such as those using the B3LYP exchange-correlation functional, are commonly employed to model these characteristics. mdpi.com

Geometry Optimization and Electronic Structure Analysis

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. jlu.edu.cn This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For the pyridazinone ring system, theoretical geometric parameters calculated via DFT have been shown to be in good agreement with experimental results from X-ray diffraction (XRD) analysis. iucr.org This structural information is fundamental for understanding the molecule's physical properties and how it interacts with its environment. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is essential for predicting its chemical behavior.

Optimized Structural Parameters of Pyridazinone Derivatives

| Parameter | Description | Typical Findings |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C=N, and N-N bond lengths in the pyridazinone ring are consistent with their double or single bond character. nih.gov |

| Bond Angles | The angle formed between three atoms across at least two bonds. | The internal angles of the six-membered ring dictate its planarity or non-planarity. iucr.org |

HOMO-LUMO Energy Levels and Band Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally more chemically reactive. irjweb.comwikipedia.org Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com This energy gap is a critical parameter for understanding intramolecular charge transfer and has been used to predict the bioactivity of molecules. irjweb.com In pyridazinone derivatives, the HOMO and LUMO are often delocalized along the molecular backbone. mdpi.com

Frontier Molecular Orbital (FMO) Concepts

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and lower stability. wikipedia.orgpmf.unsa.ba |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. iucr.org The MEP map displays different potential values on the molecule's surface using a color spectrum.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to the location of lone pair electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id Green areas denote neutral potential. For pyridazinone derivatives, MEP maps often show negative potential around the carbonyl oxygen and ring nitrogen atoms, identifying them as key sites for interaction. mdpi.comiucr.org

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These quantum chemical parameters are used to understand the relationship between a compound's structure and its chemical behavior. researchgate.net Calculations based on Koopman's theorem allow for the determination of properties like chemical hardness, softness, and electronegativity. researchgate.net

Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of an atom's ability to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; harder molecules have a larger HOMO-LUMO gap. pmf.unsa.ba |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. researchgate.net |

Theoretical Spectroscopic Data Prediction (UV-Vis, IR, NMR)

DFT calculations can accurately predict various types of spectra, which serves as a powerful tool for structural elucidation when compared with experimental data.

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic transitions between molecular orbitals. The calculated absorption wavelengths can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Comparing the theoretical and experimental spectra helps in the assignment of vibrational modes to specific functional groups, such as the C=O and C=N stretching vibrations in the pyridazinone ring. nih.govresearchgate.net

NMR Spectroscopy: DFT can be used to compute the isotropic chemical shifts for ¹H and ¹³C atoms. nih.gov These theoretical values often show good agreement with experimental NMR data, aiding in the confirmation of the molecular structure. nih.govnih.gov

Molecular Dynamics Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. arxiv.org MD simulations model the movements and interactions of atoms and molecules, providing a view of conformational changes, stability, and interactions with other molecules, such as solvents or biological receptors. nih.gov

In the context of pyridazinone derivatives, MD simulations have been used to assess the stability of these compounds when bound to biological targets, such as proteins. nih.gov These simulations can reveal how the molecule adapts its conformation within a binding site and the nature of the intermolecular interactions that stabilize the complex, offering valuable information for fields like drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridazinone derivatives, these studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

QSAR models developed for pyridazinone derivatives have highlighted the significance of specific physicochemical parameters in determining their biological efficacy. In a study on the fungicidal activities of 16 different pyridazinone derivatives, multiple linear regression analysis was used to build QSAR models. The results indicated that the partition coefficient (log P) and a parameter related to the atomic charge distribution (AE) were key factors influencing the fungicidal activity against housefly larvae. asianpubs.orgasianpubs.org The models suggested that higher fungicidal activity was associated with a lower log P value and a higher AE value. asianpubs.orgasianpubs.org This implies that lower lipophilicity and specific electronic characteristics of the molecule enhance its fungicidal potential.

Another QSAR analysis performed on pyridazinone-2-ylacetohydrazide derivatives as acetylcholinesterase inhibitors also successfully created a predictive model. researchgate.net These studies demonstrate that electronic properties and lipophilicity are critical determinants of the biological activity of the pyridazinone scaffold, providing a rational basis for designing new derivatives with enhanced potency. asianpubs.orgasianpubs.orgresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Molecular docking studies on derivatives of the 6-methylpyridazin-3(2H)-one scaffold have provided detailed insights into their binding modes with various protein targets. These studies reveal that the binding affinity is a result of a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov For example, docking of pyrazole-pyridazine hybrids into the active site of the cyclooxygenase-2 (COX-2) enzyme showed binding scores ranging from -4.55 to -5.41 kcal/mol. nih.gov The interactions observed included hydrogen bonds with key amino acid residues and π–H stacking interactions, which stabilize the ligand-protein complex. nih.gov A computational analysis of a specific 6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one derivative also highlighted its chemical reactivity based on a low energy gap, suggesting potential biological activity. mdpi.com

| Compound | Binding Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound 6e (Pyrazole-pyridazine hybrid) | -5.4147 | Gln178, Ala513 | H-bond, π–H stacking |

| Compound 6f (Pyrazole-pyridazine hybrid) | -4.5505 | Ser339, Arg499, Phe504 | H-bonds |

Cyclooxygenase-2 (COX-2): The pyridazinone nucleus is a recognized scaffold for the development of selective COX-2 inhibitors. nih.gov Docking studies have been crucial in explaining the potency and selectivity of these compounds. nih.gov For instance, the docking of a highly active pyridazine derivative (compound 6b) showed that its selectivity can be attributed to its ability to fit into the side pocket of the COX-2 enzyme and form a key interaction with the amino acid His90. nih.gov Similarly, studies on pyrazole–pyridazine hybrids revealed that active compounds form hydrogen bonds with crucial residues such as Ser339, Arg499, and Phe504 within the COX-2 active site, rationalizing their biological activity. nih.gov These computational models are often validated by comparing the predicted binding mode with that of known co-crystallized ligands like celecoxib. nih.gov

DNA: The pyridazin-3(2H)-one core has also been investigated as a component of molecules designed to bind to the minor groove of DNA. nih.govnih.gov Molecular docking studies proposed that novel aryl guanidinium (B1211019) analogues containing this core could act as minor groove binders (MGBs). nih.govnih.gov It was hypothesized that replacing a benzene (B151609) ring with the pyridazin-3(2H)-one moiety could enhance the molecule's ability to form hydrogen bonds within the DNA minor groove, which is a critical factor for the stability of the drug-DNA complex. nih.gov Thermal denaturation experiments, which measure the increase in the DNA melting temperature (ΔTm) upon ligand binding, supported the docking results, showing that bis-guanidinium derivatives with the pyridazinone core could weakly bind to and stabilize the DNA double helix. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of molecules can be significantly influenced by the surrounding solvent. For pyridazin-3(2H)-one, theoretical studies have focused on the effect of solvents on its tautomeric equilibrium. The compound can exist in two tautomeric forms: the pyridazin-3(2H)-one (lactam) form and the pyridazin-3-ol (lactim) form.

Computational studies using density functional theory (DFT) have investigated the conversion between these two forms. nih.govresearchgate.net The direct transfer of a hydrogen atom involves a very high activation energy (42.64 kcal/mol). nih.govresearchgate.net However, the presence of solvent molecules, particularly protic polar solvents, can significantly alter this energy barrier. nih.govresearchgate.net By using implicit, explicit, and combined solvation models, research has shown that protic solvents are required to reduce the high activation energy associated with the tautomeric conversion. nih.govresearchgate.net This indicates that the solvent plays a crucial role in facilitating the proton transfer necessary for the tautomerization process, thereby influencing the relative stability and reactivity of the different forms of the molecule in solution. nih.govresearchgate.net

Reactivity and Reaction Mechanisms

General Reactivity of the Pyridazinone Ring

The pyridazin-3(2H)-one ring is an aromatic heterocyclic system that serves as a versatile scaffold in medicinal and agricultural chemistry. scispace.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties. scispace.comsarpublication.com This broad range of biological functions stems from the ring's ability to undergo various chemical transformations, allowing for the introduction of diverse substituents.

A key aspect of the pyridazinone ring's reactivity is its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions are highly effective for functionalizing the pyridazinone core. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds by introducing aryl or other substituents onto the ring, leading to the synthesis of complex derivatives with potential therapeutic applications. scispace.com

Tautomeric Equilibria and their Influence on Reactivity

Pyridazin-3(2H)-ones, including 6-methylpyridazin-3(2H)-one, can exist in different tautomeric forms. Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. scispace.com The principal tautomeric forms for the pyridazinone ring are the amide (oxo) form and the aromatic hydroxypyridazine (enol) form.

| Tautomeric Form | Structural Feature |

| Amide (oxo) Form | Contains a carbonyl group (C=O) within the ring. |

| Hydroxy (enol) Form | Contains a hydroxyl group (-OH) attached to the ring. |

Research on related structures, such as 6-(2-pyrrolyl)pyridazin-3-one, indicates that the oxo-form is the predominant tautomeric species in the equilibrium. arkat-usa.orgresearchgate.net The position of this equilibrium is influenced by factors like the solvent and the electronic nature of substituents on the ring. For example, electron-donating substituents can shift the equilibrium towards the hydroxy tautomer. arkat-usa.orgresearchgate.net The dominant tautomer significantly influences the molecule's reactivity, as the amide and hydroxy forms present different reactive sites for chemical modification.

Reaction Pathways of Derivatization

The derivatization of the this compound scaffold is crucial for developing new compounds with specific biological activities. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. scispace.com This reaction is used to couple the pyridazinone core, typically as a halide derivative, with an organoboron compound. nih.gov

A common strategy involves starting with a halogenated pyridazinone, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one. This substrate can then undergo selective Suzuki-Miyaura reactions to introduce substituents at specific positions. mdpi.com For example, reaction with an arylboronic acid can lead to mono- or di-substituted products, depending on the reaction conditions. These transformations provide access to a wide array of derivatives where different functional groups can be systematically installed on the pyridazinone ring to modulate its properties. mdpi.com

Mechanism of Hydrodebromination in Suzuki-Miyaura Reactions

During the Suzuki-Miyaura cross-coupling of brominated pyridazinones, a common side reaction is hydrodebromination, where a bromine atom is replaced by a hydrogen atom. mdpi.com The mechanism of this process has been investigated through both computational (DFT modeling) and experimental studies, such as deuterium (B1214612) labeling. mdpi.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

| Catalytic Cycle Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridazinone. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) complex. |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst. |

Studies on the hydrodebromination of 4,5-dibromo-2-methylpyridazin-3(2H)-one have provided evidence that the solvent can play a crucial role in this side reaction. mdpi.com Deuterium labeling experiments have shown that dimethylformamide (DMF), when used as a solvent, can act as the hydrogen source for the hydrodebromination. mdpi.com Theoretical modeling suggests that the process can proceed through different pathways, potentially involving single electron transfer (SET) steps, leading to the formation of the hydrodebrominated product alongside the desired cross-coupled product. mdpi.com The regioselectivity of this side reaction is also a subject of these mechanistic studies. mdpi.com

Biological Activities and Pharmacological Potential of 6 Methylpyridazin 3 2h One Derivatives

General Biological Activities of Pyridazinones

Pyridazinone derivatives are recognized for their broad spectrum of pharmacological effects. sarpublication.comsarpublication.com These compounds have been investigated for numerous therapeutic applications, demonstrating activities such as analgesic, antimicrobial, anticancer, and cardiovascular effects. scholarsresearchlibrary.commdpi.comnih.gov The versatility of the pyridazinone ring allows for structural modifications that lead to a wide range of biological responses, making it a "wonder nucleus" in drug discovery. sarpublication.comsarpublication.com Marketed drugs with a pyridazine (B1198779) or pyridazinone core, such as the cardiotonic agents pimobendan (B44444) and levosimendan, and the analgesic and anti-inflammatory drug emorfazone, underscore the therapeutic importance of this class of compounds. nih.gov The ease of synthesis and the ability to modulate pharmacological activity through structural changes have made pyridazinone analogs a subject of extensive research. nih.gov Their biological potential also extends to acting as inhibitors of various enzymes, including cyclooxygenase (COX), phosphodiesterases (PDEs), and lipoxygenase, as well as antagonists for adenosine (B11128) and serotonin (B10506) receptors. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is a well-documented and significant area of research. benthamdirect.comsemanticscholar.org Many studies have focused on developing these compounds as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. sarpublication.com The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. semanticscholar.org

The carrageenan-induced rat paw edema model is a standard and widely used method for evaluating the acute anti-inflammatory activity of new compounds. creative-bioarray.comnih.gov This model mimics the inflammatory response characterized by swelling, pain, and redness. creative-bioarray.com Several studies have demonstrated the efficacy of 6-Methylpyridazin-3(2H)-one derivatives in reducing paw edema in this model. For instance, certain 2,6-disubstituted pyridazin-3(2H)-one derivatives have shown a significant reduction in rat paw edema, with some compounds exhibiting more potent and sustained anti-inflammatory activity than the standard drug celecoxib. researchgate.net The percentage of edema inhibition is a key parameter measured in these studies to quantify the anti-inflammatory effect. researchgate.netimrpress.com

Table 1: Anti-inflammatory Activity of Selected Pyridazinone Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Compound 6a | 10 | 3 | 82.5 | researchgate.net |

| Compound 16a | 10 | 3 | 84.0 | researchgate.net |

| Celecoxib | 10 | 3 | Not specified, but less than 6a and 16a | researchgate.net |

| Compound 7a | Not specified | 3 | 56.0 | nih.gov |

| Compound 7b | Not specified | 3 | 38.5 | nih.gov |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular processes, including inflammation. samipubco.comnih.gov Inhibition of specific PDE isoenzymes is a key strategy for developing novel anti-inflammatory drugs. researchgate.net

PDE4 Inhibition: PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP in inflammatory and immune cells. samipubco.com By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediator release and smooth muscle relaxation. samipubco.comnih.gov This makes PDE4 a valuable target for treating inflammatory diseases, especially respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov Several this compound derivatives have been identified as potent and selective PDE4 inhibitors. nih.govuel.ac.uk For example, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one has demonstrated promising activity and selectivity for the PDE4B isoenzyme. nih.gov

PDE5 Inhibition: PDE5 specifically hydrolyzes cGMP and is a well-known target for the treatment of erectile dysfunction. samipubco.com However, PDE5 inhibitors also have potential applications in other conditions, such as pulmonary hypertension, due to their vasodilatory effects. samipubco.comresearchgate.net Some pyridazinone derivatives have been investigated for their PDE5 inhibitory activity, suggesting a broader therapeutic potential for this class of compounds beyond inflammation. samipubco.com The dual inhibition of multiple PDE isoenzymes or the selective inhibition of a specific one can be achieved through structural modifications of the pyridazinone scaffold. samipubco.com

Table 2: PDE Inhibitory Activity of a Representative Pyridazinone Derivative

| Compound | Target | Activity | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | Promising inhibitory activity and selectivity | nih.gov |

The anti-inflammatory effects of this compound derivatives are also mediated through their ability to modulate the production of cytokines and chemokines. These signaling molecules play a pivotal role in orchestrating the inflammatory response. nih.gov Macrophages, key cells of the innate immune system, are major producers of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and chemokines like interleukin-8 (IL-8), particularly in inflammatory conditions like COPD. nih.gov

Studies have shown that certain pyridazinone derivatives can effectively regulate the production of these inflammatory mediators. For instance, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one has been shown to reduce the production of IL-1β, TNF-α, IL-6, and IL-8 by human primary macrophages. nih.gov This ability to suppress the release of potent pro-inflammatory cytokines and chemokines highlights the potential of these compounds to limit inflammatory processes by interfering with both immune cell activation and recruitment. nih.gov

In the quest for new anti-inflammatory agents, novel compounds are often compared to established drugs to assess their relative efficacy and potential advantages. Several derivatives of this compound have demonstrated anti-inflammatory activity comparable or even superior to standard NSAIDs like indomethacin (B1671933) and acetylsalicylic acid (ASA). sarpublication.comnih.gov

For example, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones exhibited more potent anti-inflammatory activity than indomethacin. sarpublication.com Similarly, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate has shown anti-inflammatory effects comparable to indomethacin in the carrageenan-induced paw edema model. nih.gov A significant advantage observed with some of these pyridazinone derivatives is the lack of gastric ulcerogenic effects, a common and serious side effect associated with many NSAIDs. sarpublication.comnih.gov This favorable gastrointestinal profile suggests that pyridazinone-based compounds could be safer alternatives for long-term anti-inflammatory therapy. researchgate.net

Anticonvulsant Activity

Beyond their anti-inflammatory properties, pyridazinone derivatives have also emerged as a promising class of compounds with significant anticonvulsant activity. sarpublication.comsemanticscholar.org Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the development of new therapeutic agents with improved efficacy and fewer side effects. frontiersin.org

Several studies have evaluated the anticonvulsant potential of various pyridazinone derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govopenpharmaceuticalsciencesjournal.comsciepub.com The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can raise the seizure threshold. nih.govnih.gov

Novel series of 1-substituted-1,2-dihydro-pyridazine-3,6-diones have been synthesized and shown to provide significant protection against MES-induced seizures. nih.gov For instance, 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione demonstrated potent anticonvulsant activity in this model. nih.gov Similarly, 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have shown significant anticonvulsant effects against both MES and isoniazid (B1672263) (INH)-induced convulsions. openpharmaceuticalsciencesjournal.comsciepub.com The structural modifications on the pyridazinone ring have been shown to influence the anticonvulsant potency and neurotoxicity profile of these compounds. nih.gov

Table 3: Anticonvulsant Activity of a Selected Pyridazinone Derivative

| Compound | Test Model | Activity | Reference |

| N-m-chlorophenyl- benthamdirect.comsarpublication.comnih.govtriazolo- [4,3-b]-pyrido[3,2- d]pyridazin-6-amine (3) | Maximal Electroshock (MES) | ED50 = 13.6 mg/kg | nih.gov |

| 4-(4-hydroxy-benzylidene)-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one (3h) | Not specified | Anticonvulsant activity observed | openpharmaceuticalsciencesjournal.com |

Mechanisms of Action (e.g., Voltage-Gated Ion Channel Inhibition, GABAergic Activity)

The anticonvulsant effects of various pyridazine derivatives are often attributed to their interaction with key components of the central nervous system that regulate neuronal excitability. Two primary mechanisms investigated are the modulation of voltage-gated ion channels and the enhancement of GABAergic activity.

Voltage-Gated Ion Channel Inhibition: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. mdpi.com Many established antiepileptic drugs (AEDs) exert their effects by blocking these channels, which reduces repetitive and sustained neuronal firing. medscape.comepilepsy.com For instance, drugs like Carbamazepine, Lamotrigine, and Zonisamide function primarily by blocking voltage-dependent sodium channels. medscape.com Similarly, some pyridazine derivatives are thought to inhibit these channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. medscape.com The inhibition of voltage-gated potassium (Kv) channels is another potential mechanism, as these channels are key regulators of neuronal excitability and membrane potential. mdpi.comepfl.ch

Maximum Electroshock (MES) and Pentylenetetrazole (PTZ) Models

To assess the in vivo anticonvulsant potential of this compound derivatives, researchers widely use standardized animal seizure models, primarily the Maximum Electroshock (MES) and Pentylenetetrazole (PTZ) tests. nih.govnih.gov These models represent different types of seizures and help in characterizing the pharmacological profile of potential new antiepileptic drugs. uc.pt